Hoechst 33258

Descripción general

Descripción

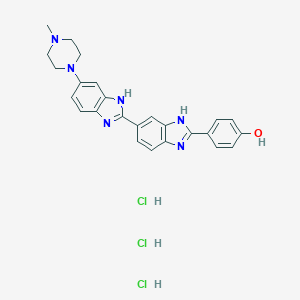

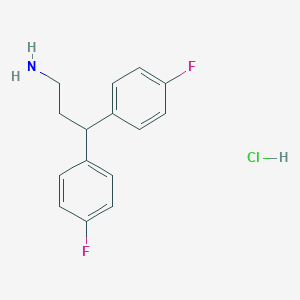

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye . It is categorized as a chromosomal stain that binds to the minor groove of the DNA double helix, recognizing a run of four A-T base pairs . It is used to estimate DNA concentration in samples by fluorometry, which is better than spectrophotometry, allowing the determination of nanogram quantities of DNA .

Molecular Structure Analysis

The molecular structure of Hoechst 33258 has been studied extensively. It binds to the minor groove of the DNA double helix, with a preference for sequences rich in adenine and thymine . Although it can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably .Chemical Reactions Analysis

Hoechst 33258 binds to DNA, and this binding is stabilized by a combination of hydrogen bonding, van der Waals interaction, and electrostatic interactions . The dye exhibits specificity for A:T but not G:C base pairs .Physical And Chemical Properties Analysis

Hoechst 33258 has a molecular weight of 533.88 (anhydrous basis) . It is soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide . Aqueous solutions are stable at 2–6 °C for at least six months when protected from light .Aplicaciones Científicas De Investigación

Molecular Biology: DNA Quantification

Hoechst 33258 is widely used in molecular biology for the quantification of DNA. It binds to the minor groove of double-stranded DNA, allowing researchers to measure DNA concentrations in samples with high sensitivity and specificity . This application is crucial in experiments requiring precise DNA measurements, such as cloning, PCR, and sequencing.

Cell Biology: Live Cell Imaging

In cell biology, Hoechst 33258 serves as an essential tool for live cell imaging. It is used to stain the nuclei of living cells without causing significant toxicity, which enables the observation of cellular processes in real-time . This application is beneficial for studying cell division, apoptosis, and other dynamic cellular events.

Medical Diagnostics: Cancer Detection

Hoechst 33258’s ability to bind selectively to DNA makes it valuable in medical diagnostics, particularly in the detection of cancerous cells. Its fluorescence properties allow for the identification of abnormal cell growth, aiding in the early diagnosis of cancers .

Genetics: Chromosome Analysis

Geneticists employ Hoechst 33258 for chromosome analysis. It can be used to stain chromosomes during karyotyping, helping to identify genetic disorders and chromosomal abnormalities . This application is fundamental in genetic counseling and personalized medicine.

Forensic Science: DNA Profiling

In forensic science, Hoechst 33258 is utilized for DNA profiling. It can help in the quantification and visualization of DNA in forensic samples, which is critical for criminal investigations and legal proceedings .

Environmental Science: Microbial Detection

Hoechst 33258 has applications in environmental science, particularly in the detection of microbial contamination. Its high affinity for DNA allows for the identification of microorganisms in various environmental samples, contributing to the monitoring of ecological health and safety .

Biotechnology: Drug Delivery Research

The compound’s ability to bind DNA also facilitates its use in biotechnology, especially in drug delivery research. Hoechst 33258 can be conjugated to other molecules to create targeted drug delivery systems, potentially improving the efficacy of therapeutic interventions .

Mecanismo De Acción

Target of Action

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye . The primary target of Hoechst 33258 is the minor groove of the DNA double helix . It recognizes a run of four adenine-thymine (A-T) base pairs . This compound is used extensively in molecular biology and biochemistry to stain DNA .

Mode of Action

Hoechst 33258 binds to the minor groove of double-stranded DNA (dsDNA), specifically recognizing A-T rich regions . The affinity is low for two A-T base pairs, increases significantly for three, and reaches a plateau for four A-T base pairs .

Biochemical Pathways

Instead, it allows for the visualization and quantification of dsDNA . This is particularly useful in research and diagnostic applications where DNA content, distribution, and cell nucleus morphology serve as indicators for cell cycle progression, cell type discrimination, and identification of mutation- or drug-induced phenotypes .

Pharmacokinetics

It is known that the dye is soluble in water and organic solvents such as dimethyl formamide or dimethyl sulfoxide . The dye can penetrate cell membranes, making it suitable for staining DNA in both live and fixed cells .

Result of Action

The binding of Hoechst 33258 to dsDNA results in a significant increase in fluorescence . This allows for the visualization and quantification of dsDNA. The dye exhibits an emission maximum at 450nm when bound specifically to dsDNA . Unbound Hoechst 33258 dye exhibits minimal fluorescence in solution .

Action Environment

The action of Hoechst 33258 can be influenced by environmental factors. For instance, the fluorescence intensity of Hoechst dyes increases with the pH of the solvent . Moreover, the dye’s ability to cross cell membranes makes it susceptible to active transport mechanisms within the cell . Certain cells that express specific ATP-binding cassette transporter proteins can actively transport these stains out of their cytoplasm .

Safety and Hazards

Direcciones Futuras

The recent developments in the fields of microscopy and flow cytometry have sparked interest in Hoechst-based composite probes, whose applications range from investigating nucleus microenvironment to drug delivery into tumors . This suggests that Hoechst 33258 may have potential future applications in these areas .

Propiedades

IUPAC Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O.3ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNPLAKEGAEPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066900 | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DMSO 240 - 300 (mg/mL), H20 approximately 110 (mg/mL), 95% EtOH < 1 (mg/mL), 0.1 N NaOH 14 - 22 (mg/mL), 0.1 N HC1 43 - 44 (mg/mL), CHCl3 < 1 (mg/mL), Acetone < 1 (mg/mL) | |

| Record name | PIBENZIMOL HYDROCHLORIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/322921%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

Hoechst 33258 | |

CAS RN |

23491-45-4 | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[6-(4-methyl-1-piperazinyl)[2,6'-bi-1H-benzimidazol]-2'-yl]-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisbenzimidazole trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]phenol trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIBENZIMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHT095273M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)

![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)